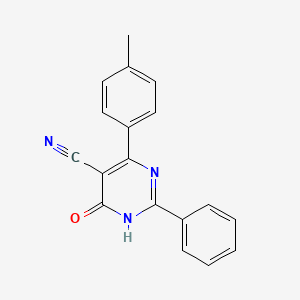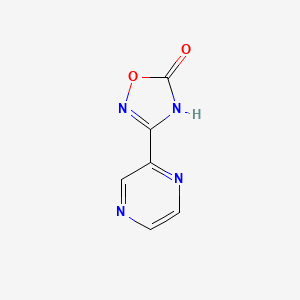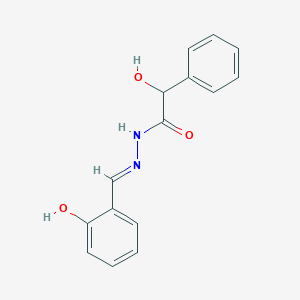![molecular formula C6H5IN4O B1417679 3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1415638-01-5](/img/structure/B1417679.png)
3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
描述
“3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C5H4IN5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .
Synthesis Analysis
The synthesis of this compound involves a high-throughput virtual screening, followed by a structure-based strategy to design and synthesize a focused library . The synthesis also involves the creation of N-alkylated pyrazolo pyrimidine analogs .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . It has a molecular weight of 261.03 .Chemical Reactions Analysis
The compound has been used in the synthesis of a focused library of compounds for biological evaluation . It has also been involved in reactions leading to the discovery of potent inhibitors .Physical And Chemical Properties Analysis
The compound is a solid at 20°C .科学研究应用
杂环化学和生物学意义
- 吡喃嘧啶核心与吡唑并嘧啶酮家族密切相关,以其广泛的合成应用和生物利用度而闻名。杂化催化剂促进了各种取代的吡喃并[2,3-d]嘧啶-2-酮衍生物的合成,突出了吡唑并嘧啶支架的结构和合成多功能性(Parmar 等,2023)。
- 吡唑并[1,5-a]嘧啶支架是药物发现中的特权杂环,展示了广泛的药用特性,包括抗癌、中枢神经系统药物和抗炎作用。这些支架的构效关系 (SAR) 研究为药学化学家探索和开发潜在的候选药物提供了沃土(Cherukupalli 等,2017)。
合成策略和医学见解
- 吡唑并嘧啶在结构上类似于嘌呤,促进了对其潜在治疗应用的重大生物学研究。它们的药学意义跨越了各种疾病状况,包括中枢神经系统、心血管和癌症治疗。详细的生化和生物物理研究强调了它们在药学化学中的相关性(Chauhan 和 Kumar,2013)。
- 某些吡唑啉衍生物(如 DCNP)的独特反应性使其成为合成各种杂环化合物的宝贵构件。这些衍生物已在杂环化学、染料合成和潜在的药物等不同领域中得到应用(Gomaa 和 Ali,2020)。
杂环合成进展
- 多组分反应 (MCR) 为复杂杂环的合成提供了一种原子经济、有益且环保的方法。MCR 中反应物的创造性和选择推动了向更原子经济和环保的方法发展,可能包括吡唑并嘧啶衍生物的合成(Dhanalakshmi 等,2021)。
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Related compounds have been shown to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and potentially lead to cell cycle arrest .
Result of Action
Similar compounds that inhibit cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .
安全和危害
未来方向
生化分析
Biochemical Properties
3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating signaling pathways. Additionally, 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to interact with nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell cycle arrest at the G0-G1 stage, thereby inhibiting cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can modulate metabolic pathways, leading to changes in metabolite levels and energy production within the cell .
Molecular Mechanism
At the molecular level, 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins. Additionally, 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may interact with nucleic acids, further influencing gene expression and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and adverse metabolic changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes such as protein kinases and nucleic acids, affecting metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in energy production and utilization within the cell, influencing overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s therapeutic potential and metabolic effects.
Transport and Distribution
Within cells and tissues, 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability . These factors are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with its target enzymes and nucleic acids, modulating cellular processes at the subcellular level . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNXILAHVZVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)


![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)


![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)


![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)